molecular formula C8H4F6 B3090928 1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene CAS No. 1214372-93-6

1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene

Cat. No.: B3090928
CAS No.: 1214372-93-6
M. Wt: 214.11 g/mol
InChI Key: GNNBODQVNYPARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5. This compound is characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a benzene ring, along with a single fluorine atom. Fluorinated compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique chemical properties and biological activities .

Preparation Methods

The synthesis of 1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene involves several steps, typically starting with the introduction of fluorine atoms into the benzene ring. One common method is the difluoromethylation of aromatic compounds using difluoromethylation reagents. This process can be achieved through various routes, including electrophilic, nucleophilic, and radical difluoromethylation .

Chemical Reactions Analysis

1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, metal catalysts, and strong acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.

    Biology: The compound’s unique fluorine-containing structure makes it useful in the study of biological systems, particularly in the development of fluorinated biomolecules.

    Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound can be used in the design and synthesis of new drugs.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The highly polarized C-H bond of the difluoromethyl group makes it a competent hydrogen bond donor, which can interact with biological molecules such as proteins and enzymes . This interaction can modulate the activity of these molecules, leading to various biological effects. The compound’s fluorine atoms also contribute to its unique reactivity and stability, making it a valuable tool in chemical and biological research .

Properties

IUPAC Name

1-(difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6/c9-6-4(7(10)11)2-1-3-5(6)8(12,13)14/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNBODQVNYPARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene
Reactant of Route 3
1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene
Reactant of Route 4
1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene
Reactant of Route 5
Reactant of Route 5
1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene
Reactant of Route 6
Reactant of Route 6
1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.